2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine oxalate
Overview
Description
2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine oxalate is a chemical compound with the molecular formula C17H17N3O4 and a molecular weight of 327.33 . It is known for its unique structure, which includes both pyridine and indole moieties, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine oxalate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated indole derivative.
Formation of the Ethanamine Linker: The ethanamine linker can be introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Oxalate Formation: Finally, the oxalate salt is formed by reacting the free base of the compound with oxalic acid.
Chemical Reactions Analysis
2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine or indole rings.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace a leaving group.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Scientific Research Applications
2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine oxalate can be compared with other similar compounds, such as:
2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine hydrochloride: This compound has a similar structure but differs in the counterion, which can affect its solubility and reactivity.
2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine sulfate: Another similar compound with a different counterion, which can influence its biological activity and stability.
2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine nitrate:
Properties
IUPAC Name |
oxalic acid;2-(2-pyridin-3-yl-1H-indol-3-yl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.C2H2O4/c16-8-7-13-12-5-1-2-6-14(12)18-15(13)11-4-3-9-17-10-11;3-1(4)2(5)6/h1-6,9-10,18H,7-8,16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRQMTGTPDNWTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CN=CC=C3)CCN.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.